molecular formula C18H19N3OS B14013453 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 64013-55-4

5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14013453
CAS No.: 64013-55-4
M. Wt: 325.4 g/mol
InChI Key: VHDOWMQEZZFDFI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 3. Its structure includes:

  • 4-(4-methylphenyl): A para-methyl-substituted phenyl ring at position 4, contributing steric bulk and moderate lipophilicity.
  • 5-[(2,6-dimethylphenoxy)methyl]: A phenoxy methyl group substituted with ortho-methyl groups, enhancing steric hindrance and aromatic interactions.

The thiol group enables nucleophilic reactivity, making it suitable for derivatization or coordination chemistry.

Properties

CAS No.

64013-55-4

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3OS/c1-12-7-9-15(10-8-12)21-16(19-20-18(21)23)11-22-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

VHDOWMQEZZFDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.

    Thiol Group Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or phenyl groups.

    Substitution: The phenyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Phenyl halides, alkyl halides.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Reduced Triazoles: Formed from reduction reactions.

    Substituted Phenyl Derivatives: Formed from substitution reactions.

Scientific Research Applications

5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Key Compounds:

5-(3,4-Dichlorophenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol () Substituents: Electron-withdrawing chlorine and fluorine atoms. Impact: Enhanced binding to enzyme active sites (e.g., cholinesterase, monoamine oxidase) due to polarized C-Cl and C-F bonds. Higher metabolic stability but reduced solubility compared to methyl groups .

5-(3,4,5-Trimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () Substituents: Methoxy groups increase electron density on the triazole ring. Methylthio (-SCH3) derivatives show reduced nucleophilicity compared to free thiols .

4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol ()

  • Substituents : Fluorine and isopropyl groups.
  • Impact : Fluorine enhances bioavailability via C-F bond stability; isopropyl increases lipophilicity, favoring membrane penetration in antimicrobial applications .

5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol () Substituents: Bulky tert-butyl group. Impact: High steric hindrance limits rotational freedom but improves lipophilicity for nonpolar interactions in materials science .

Target Compound vs. Analogues :
  • Electronic Profile : Lacks strong electron-withdrawing groups (e.g., Cl, F), resulting in a more electron-rich triazole core. This may reduce binding affinity to targets requiring polarized interactions but improve redox stability.
  • Steric Profile: The 2,6-dimethylphenoxy group provides moderate steric hindrance, intermediate between trimethoxyphenyl (bulky) and fluorophenyl (compact).
Activity Insights :
  • The target compound’s methyl groups may favor passive diffusion across biological membranes compared to polar analogues (e.g., trimethoxyphenyl).
  • Lack of halogens likely reduces toxicity but may limit enzyme inhibition efficacy observed in dichlorophenyl derivatives .

Physicochemical Properties

Property Target Compound 5-(3,4-Dichlorophenyl) Derivative 5-(Trimethoxyphenyl) Derivative
Lipophilicity (LogP) Moderate (methyl groups) High (Cl substituents) Low (methoxy groups)
Solubility Low in water Very low Moderate
Steric Bulk Moderate High Very high

Biological Activity

The compound 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 3660598

The compound features a triazole ring, which is known for enhancing pharmacological activity. The presence of a thiol group contributes to its reactivity and potential biological interactions.

Anticancer Activity

Research has demonstrated that various triazole derivatives exhibit significant cytotoxicity against cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
    • Results indicated that it displayed higher cytotoxicity against melanoma cells compared to other cancer types .
  • Mechanism of Action :
    • The mechanism may involve the inhibition of specific enzymes or modulation of signaling pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties.

  • Antibacterial Studies :
    • The compound was evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli.
    • It exhibited moderate antibacterial activity, suggesting potential as an antimicrobial agent .
  • Antifungal Activity :
    • In addition to antibacterial properties, the compound showed effectiveness against fungal strains such as Candida albicans, indicating broad-spectrum antimicrobial potential .

Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing triazole-thiol derivatives, 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol was identified as one of the most promising candidates due to its significant anticancer and antimicrobial activity .

Study 2: Comparative Analysis

A comparative analysis of various synthesized triazole derivatives revealed that those containing the thiol group exhibited enhanced antioxidant and antimicrobial activities compared to their non-thiol counterparts .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism Activity Level Reference
CytotoxicityHuman melanoma (IGR39)High
CytotoxicityTriple-negative breast cancerModerate
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansModerate

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